molecular formula C10H9ClN2O B086023 1-(4'-Chlorophenyl)-3-methyl-5-pyrazolone CAS No. 13024-90-3

1-(4'-Chlorophenyl)-3-methyl-5-pyrazolone

Cat. No. B086023
Key on ui cas rn: 13024-90-3
M. Wt: 208.64 g/mol
InChI Key: WHIXQFSPEDIMGL-UHFFFAOYSA-N
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Patent
US06034099

Procedure details

From the reaction of 4-chlorphenylhydrazine and ethylacetoacetate, 2-(4-chlorphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one is obtained. Subsequent reaction with 2-ethylaniline yields 2-(4chlorphenyl)-4-(2-ethylanilinomethylene)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][NH2:9])=[CH:4][CH:3]=1.C([O:12][C:13](=O)[CH2:14][C:15]([CH3:17])=O)C>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:13](=[O:12])[CH2:14][C:15]([CH3:17])=[N:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CC(=O)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)N1N=C(CC1=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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